molecular formula C27H24FNO4 B2896130 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one CAS No. 866727-18-6

3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one

货号 B2896130
CAS 编号: 866727-18-6
分子量: 445.49
InChI 键: UFBHRPMMKJOYOF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one, also known as EFdA, is a potent nucleoside reverse transcriptase inhibitor (NRTI) that is being studied for its potential use in the treatment of HIV/AIDS. EFdA was first synthesized in 2005 by researchers at Emory University and has since been the subject of numerous scientific studies.

作用机制

3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is incorporated into the viral DNA chain, which prevents the virus from replicating. This mechanism of action is similar to other NRTIs, but 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been shown to be more potent and have a higher barrier to resistance.
Biochemical and Physiological Effects
3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been shown to have a low toxicity profile and minimal side effects in preclinical studies. 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has also been shown to have a long half-life, which could potentially allow for once-daily dosing. 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been shown to be effective against a wide range of HIV strains, including those that are resistant to other NRTIs.

实验室实验的优点和局限性

3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has several advantages for use in lab experiments. 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is highly potent and has a high barrier to resistance, making it a valuable tool for studying HIV replication. 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has also been shown to have a low toxicity profile, which makes it a safer alternative to other NRTIs. However, the complex synthesis process and high cost of 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one limit its availability for use in lab experiments.

未来方向

There are several future directions for research on 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one. One area of focus is the development of new 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one derivatives that have improved pharmacokinetic properties. Another area of focus is the development of combination therapies that include 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one and other antiretroviral drugs. Finally, there is a need for further research on the long-term safety and efficacy of 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one in humans.

合成方法

3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is a complex molecule that requires a multi-step synthesis process. The synthesis of 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one involves the use of various reagents and catalysts to create the desired molecular structure. The synthesis process is time-consuming and requires a high level of expertise in organic chemistry.

科学研究应用

3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been the subject of numerous scientific studies due to its potential use in the treatment of HIV/AIDS. 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been shown to be highly effective at inhibiting the replication of HIV in vitro and in vivo. In addition, 3-(4-ethylbenzoyl)-1-(3-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been shown to have a high barrier to resistance, making it a promising candidate for long-term treatment of HIV/AIDS.

属性

IUPAC Name

3-(4-ethylbenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FNO4/c1-4-17-8-10-19(11-9-17)26(30)22-16-29(15-18-6-5-7-20(28)12-18)23-14-25(33-3)24(32-2)13-21(23)27(22)31/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBHRPMMKJOYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylbenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。